Cas no 855-97-0 (5,7,3',4'-Tetramethoxyflavone)

5,7,3',4'-Tetramethoxyflavone is a polymethoxyflavone derivative characterized by its four methoxy substituents at positions 5, 7, 3', and 4'. This compound exhibits notable stability due to its methoxylated structure, which enhances resistance to metabolic degradation. It serves as a valuable reference standard in analytical chemistry for flavonoid quantification and identification. Its well-defined structure and high purity make it suitable for research applications, particularly in studying flavonoid metabolism, bioavailability, and structure-activity relationships. The compound’s lipophilic nature also facilitates its use in membrane permeability studies. Its consistent physicochemical properties ensure reproducibility in experimental settings.
5,7,3',4'-Tetramethoxyflavone structure
5,7,3',4'-Tetramethoxyflavone structure
Product Name:5,7,3',4'-Tetramethoxyflavone
CAS No:855-97-0
MF:C19H18O6
MW:342.342626094818
MDL:MFCD00017558
CID:83139
PubChem ID:631170
Update Time:2025-05-28

5,7,3',4'-Tetramethoxyflavone Chemical and Physical Properties

Names and Identifiers

    • 3',4',5,7-tetramethoxyflavone
    • 5,7,3',4'-TETRAMETHOXYFLAVONE
    • LUTEOLIN TETRAMETHYL ETHER
    • 5,7,3’,4’-tetramethylluteolin
    • Luteolinetetramethylether
    • LUTEOLIN TETRAMETHYLETHER(RG)
    • Tetramethoxyluteolin
    • Tetramethylluteolin
    • 3,4,5,7-Tetramethoxyflavone
    • 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one
    • 3',4',5,7-Tetramethyl-luteolin
    • 3’,4’,5,7-Tetramethoxyflavone
    • 5,7,3',4'-Tetramethylluteolin
    • 5,7,3'-trimethoxy 4'-hydroxyflavone
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
    • CLXVBVLQKLQNRQ-UHFFFAOYSA-N
    • Luteolin 5,7,3',4'-tetramethyl ether
    • 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-
    • 2-(3,4-Dimethoxy
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one (ACI)
    • Flavone, 3′,4′,5,7-tetramethoxy- (6CI, 7CI, 8CI)
    • 3′,4′,5,7-Tetramethoxyflavone
    • 5,7,3′,4′-Pentamethoxyflavone
    • 5,7,3′,4′-Tetramethoxyflavone
    • Luteolin 5,7,3′,4′-tetramethyl ether
    • Tetramethyl camphoral
    • FT-0614125
    • AS-69763
    • CHEMBL327340
    • LMPK12111074
    • CS-W011898
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one #
    • A841374
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
    • 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-chromen-4-one
    • MFCD00017558
    • E88611
    • DTXSID80234705
    • SCHEMBL1421511
    • Flavone, 3',4',5,7-tetramethoxy
    • SY252783
    • 855-97-0
    • AKOS015851531
    • 3 inverted exclamation mark ,4 inverted exclamation mark ,5,7-Tetramethoxyflavone
    • ?3',4',5,7-TETRAMETHOXYFLAVONE
    • AC-34780
    • HY-N7030
    • 1ST158760
    • Methoxyluteolin
    • 5,7,3',4'-Tetramethoxyflavone5,7,3',4'-tetramethoxyflavone; 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one; Tetramethoxyluteolin
    • 5,7,3',4'-Tetramethoxyflavone
    • MDL: MFCD00017558
    • Inchi: 1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3
    • InChI Key: CLXVBVLQKLQNRQ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=CC=2OC)OC)OC(C2C=C(OC)C(OC)=CC=2)=C1
    • BRN: 336320

Computed Properties

  • Exact Mass: 342.11000
  • Monoisotopic Mass: 342.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 63.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 342.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.243
  • Melting Point: 195-197°C
  • Boiling Point: 528.8°C at 760 mmHg
  • Flash Point: 233.9°C
  • Refractive Index: 1.574
  • PSA: 67.13000
  • LogP: 3.49440
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

5,7,3',4'-Tetramethoxyflavone Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5,7,3',4'-Tetramethoxyflavone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → reflux; 2 h, reflux
Reference
Regioselective hydroxylation of 2-hydroxychalcones by dimethyldioxirane towards polymethoxylated flavonoids
Chu, Han-Wei; et al, Tetrahedron, 2004, 60(11), 2647-2655

Production Method 2

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  20 min, reflux
Reference
New synthesis of 5,7-dimethoxyflavone and 5,7,3',4'-tetramethoxyflavone
Sultana, Rajia; et al, Oriental Journal of Chemistry, 2006, 22(1), 77-82

Production Method 3

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  2 h, reflux
Reference
Synthesis of chlorinated flavonoids with anti-inflammatory and pro-apoptotic activities in human neutrophils
Freitas, Marisa; et al, European Journal of Medicinal Chemistry, 2014, 86, 153-164

Production Method 4

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  12 h, 110 °C
Reference
Anti-melanogenic properties of velutin and its analogs
Jung, Se-Hui ; et al, Molecules, 2021, 26(10),

Production Method 5

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (polymer supported) Solvents: Dimethyl sulfoxide ;  90 °C
Reference
Selective and efficient oxidative modifications of flavonoids with 2-iodoxybenzoic acid (IBX)
Barontini, Maurizio; et al, Tetrahedron, 2010, 66(32), 6047-6053

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  1 h, 110 °C
Reference
Exploring quercetin and luteolin derivatives as antiangiogenic agents
Ravishankar, Divyashree; et al, European Journal of Medicinal Chemistry, 2015, 97, 259-274

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  12 h, rt
Reference
Structural requirements of flavonoids and related compounds for aldose reductase inhibitory activity
Matsuda, Hisashi; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(6), 788-795

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 5-Nitro-1,10-phenanthroline ,  Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ;  48 h, 100 °C
Reference
A versatile approach to flavones via a one-pot Pd(II)-catalyzed dehydrogenation/oxidative boron-Heck coupling sequence of chromanones
Lee, Jun; et al, Organic & Biomolecular Chemistry, 2016, 14(2), 777-784

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 5-Nitro-1,10-phenanthroline ,  Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ;  100 °C
Reference
Identification and structure activity relationship of novel flavone derivatives that inhibit the production of nitric oxide and PGE2 in LPS-induced RAW 264.7 cells
An, Ji-Young; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2613-2616

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
An environmentally benign synthesis of aurones and flavones from 2'-acetoxychalcones using n-tetrabutylammonium tribromide
Bose, Gopal; et al, Tetrahedron Letters, 2001, 42(50), 8907-8909

Production Method 11

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Pyridine ;  10 min, 100 °C; 100 °C → rt
1.3 Reagents: Acetic acid ;  neutralized, rt
1.4 Reagents: Sulfuric acid Solvents: Acetic acid ;  10 min, 100 °C
Reference
Relationship between structure and antiproliferative activity of polymethoxyflavones towards HL60 cells
Kawaii, Satoru; et al, Anticancer Research, 2012, 32(12), 5239-5244

Production Method 12

Reaction Conditions
Reference
Plants of New Caledonia. Part 105. Bubbialine and bubbialidine, novel alkaloids from extracts of Zygogynum pauciflorum
Ahond, A.; et al, Journal of Natural Products, 1990, 53(4), 875-81

Production Method 13

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetone ;  10 min, rt
Reference
Facile access to sterically hindered aryl ketones via carbonylative cross-coupling: application to the total synthesis of luteolin
O'Keefe, B. Michael; et al, Tetrahedron, 2011, 67(24), 4344-4351

Production Method 14

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  45 min, 130 - 140 °C
Reference
An improved synthesis of apigenin and luteolin
Rambabu, A.; et al, Asian Journal of Chemistry, 2016, 28(5), 1139-1143

Production Method 15

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 h, 120 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Reference
Modified syntheses of the dietary flavonoid luteolin
Wang, Qian; et al, Journal of Chemical Research, 2015, 39(9), 550-552

Production Method 16

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ;  rt → 150 °C
1.2 Catalysts: Iodine ;  30 min, 150 °C; 150 °C → rt
1.3 Reagents: Potassium pyrosulfite Solvents: Water ;  rt
Reference
Oxidative Dimerisation of Isoflavones: Synthesis of Kudzuisoflavone A and Related Compounds
Deodhar, Mandar; et al, Australian Journal of Chemistry, 2012, 65(10), 1377-1383

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 h, reflux
Reference
Synthesis, characterization, anti-inflammatory and anti-proliferative activity against MCF-7 cells of O-alkyl and O-acyl flavonoid derivatives
Hoang, T. Kim-Dung; et al, Bioorganic Chemistry, 2015, 63, 45-52

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → reflux; 24 h, reflux
Reference
Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer
Long, Huan; et al, Journal of Medicinal Chemistry, 2021, 64(16), 12089-12108

Production Method 19

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  1 h, 110 °C
Reference
Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity
Ravishankar, Divyashree; et al, RSC Advances, 2016, 6(69), 64544-64556

Production Method 20

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt → 100 °C; 22 h, 100 °C
Reference
Flavonoid-based inhibitors of the Phi-class glutathione transferase from black-grass to combat multiple herbicide resistance
Schwarz, Maria; et al, Organic & Biomolecular Chemistry, 2021, 19(42), 9211-9222

Production Method 21

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  18 h, reflux
Reference
Divergent Approach to Flavones and Aurones via Dihaloacrylic Acids. Unexpected Dependence on the Halogen Atom
Kraus, George A.; et al, Organic Letters, 2010, 12(22), 5278-5280

Production Method 22

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Dimethylformamide ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Catalysts: Diethyl N-[(trifluoromethyl)sulfonyl]phosphoramidate Solvents: Methanol
Reference
Mild and efficient organocatalytic method for the synthesis of flavones
Stanek, Filip; et al, Tetrahedron Letters, 2016, 57(34), 3841-3843

Production Method 23

Reaction Conditions
1.1 Reagents: Diphenyl sulfide ,  Potassium carbonate Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethyl sulfoxide ,  Water ;  25 °C
Reference
Visible light-induced deoxygenation/cyclization of salicylic acid derivatives and aryl acetylene for the synthesis of flavonoids
Fan, Xiaodong; et al, Chemical Communications (Cambridge, 2022, 58(43), 6348-6351

Production Method 24

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0.5 h, 65 °C
1.2 65 °C; 6 h, 65 °C
Reference
Synthesis and biological activity of novel flavonoids galactoconjugates
Lou, Dinghui; et al, Youji Huaxue, 2013, 33(3), 535-541

Production Method 25

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Acetone ;  40 - 45 °C
Reference
Synthesis, in silico and in vitro evaluation of some flavone derivatives for acetylcholinesterase and BACE-1 inhibitory activity
Tran, Thai-Son; et al, Molecules, 2020, 25(18),

Production Method 26

Reaction Conditions
Reference
Chemical constituents of Nephrolepis tuberosa
Banerjee, Jayanta; et al, Journal of the Indian Chemical Society, 1988, 65(12), 881-2

Production Method 27

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → reflux; 24 h, reflux
Reference
Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer
Long, Huan; et al, Journal of Medicinal Chemistry, 2021, 64(16), 12089-12108

Production Method 28

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
2.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  1 - 3 h, 135 °C; 135 °C → rt
2.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Computer-aided identification, synthesis, and biological evaluation of DNA polymerase η inhibitors for the treatment of cancer
Munafo, Federico; et al, European Journal of Medicinal Chemistry, 2023, 248,

Production Method 29

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 0 °C
2.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  12 h, 110 °C
Reference
Anti-melanogenic properties of velutin and its analogs
Jung, Se-Hui ; et al, Molecules, 2021, 26(10),

Production Method 30

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  > 1 min, 0 °C
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  reflux
2.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Synthesis of Benzopyran-Fused Flavone Derivatives via Microwave-Assisted Intramolecular C-H Activation
Sipos, Zoltan; et al, Synthesis, 2018, 50(8), 1610-1620

5,7,3',4'-Tetramethoxyflavone Raw materials

5,7,3',4'-Tetramethoxyflavone Preparation Products

5,7,3',4'-Tetramethoxyflavone Suppliers

Amadis Chemical Company Limited
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(CAS:855-97-0)5,7,3',4'-Tetramethoxyflavone
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Purity:99%
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Hubei Cuiyuan Biotechnology Co.,Ltd
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(CAS:855-97-0)5,7,3',4'-Tetramethoxyflavone
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:855-97-0)5,7,3',4'-Tetramethoxyflavone
A841374
Purity:99%/99%
Quantity:1g/250mg
Price ($):479.0/177.0
Email
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:855-97-0)5,7,3',4'-Tetramethoxyflavone
CRN0253
Purity:≥98%
Quantity:5mg/20mg/50mg
Price ($):Inquiry
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